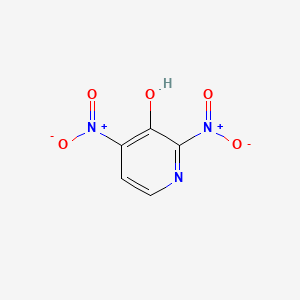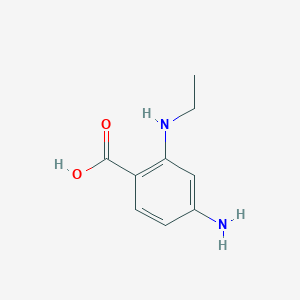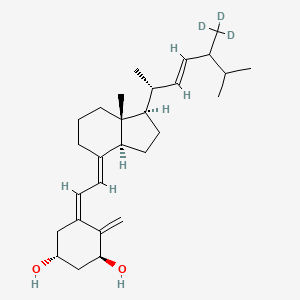![molecular formula C8H8OS2 B13859438 (R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is a heterocyclic compound featuring a unique thieno[2,3-b]thiopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one typically involves the condensation of sulfur-containing compounds with carbonyl compounds. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The process is optimized to ensure high yield and purity, often involving steps like solid-liquid separation and calcination under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs)
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Thieno[3,2-b]thiopyran: A structural isomer with different ring fusion.
Benzothiophene: Contains a fused benzene ring, offering different electronic properties.
Uniqueness
®-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H8OS2 |
|---|---|
Poids moléculaire |
184.3 g/mol |
Nom IUPAC |
(6R)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one |
InChI |
InChI=1S/C8H8OS2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-3,5H,4H2,1H3/t5-/m1/s1 |
Clé InChI |
FLJFMDYYNMNASJ-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C2=C(S1)SC=C2 |
SMILES canonique |
CC1CC(=O)C2=C(S1)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


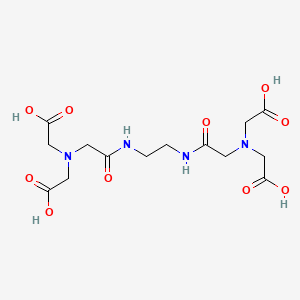
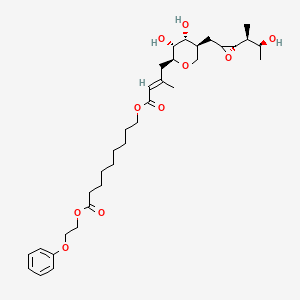
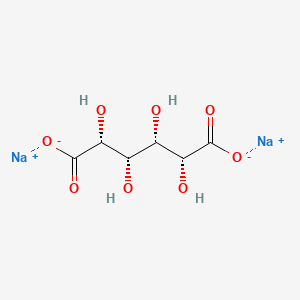
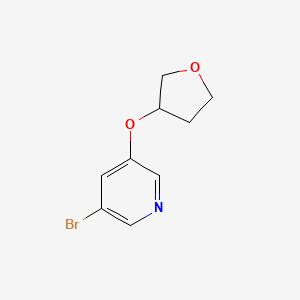

![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)

![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)


